molecular formula C13H8FNO2 B6375835 3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 1261918-99-3

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No.: B6375835
CAS No.: 1261918-99-3
M. Wt: 229.21 g/mol
InChI Key: DKJQCRNNZUTXKH-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol is a chemical compound with the molecular formula C13H8FNO2 It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxy group (-OH) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the cyano group can produce an amine derivative.

Scientific Research Applications

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano and fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-hydroxyphenylphenol
  • 3-Cyano-5-(4-hydroxyphenyl)phenol
  • 3-Cyano-5-(3-chloro-4-hydroxyphenyl)phenol

Uniqueness

3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-12-6-9(1-2-13(12)17)10-3-8(7-15)4-11(16)5-10/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQCRNNZUTXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684701
Record name 3'-Fluoro-4',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-99-3
Record name 3'-Fluoro-4',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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